molecular formula C14H16N4 B161310 5,5'-Diamino-2,2'-dimethylazobenzene CAS No. 138805-29-5

5,5'-Diamino-2,2'-dimethylazobenzene

Cat. No. B161310
CAS RN: 138805-29-5
M. Wt: 240.3 g/mol
InChI Key: UHOJIEBXMNJROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5'-Diamino-2,2'-dimethylazobenzene (DAB) is an azo compound that has been widely used in scientific research as a chromophore and a photosensitizer. DAB is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.

Mechanism of Action

The mechanism of action of 5,5'-Diamino-2,2'-dimethylazobenzene as a chromophore and a photosensitizer is based on its ability to absorb light and undergo photoisomerization. When this compound absorbs light, it undergoes a trans-cis isomerization, which can be used to study the kinetics of chemical reactions and protein folding. When this compound is used as a photosensitizer in PDT, it is activated by light to produce singlet oxygen, which can cause cell death.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects on cells and tissues. This compound can induce DNA damage and oxidative stress, which can lead to cell death. This compound can also affect the activity of enzymes and proteins, which can alter cellular metabolism and signaling. This compound has been shown to have anticancer and antimicrobial activity, which can be attributed to its ability to induce cell death and oxidative stress.

Advantages and Limitations for Lab Experiments

5,5'-Diamino-2,2'-dimethylazobenzene has several advantages and limitations for lab experiments. One advantage is its ability to absorb light in the visible region, which makes it useful for studying the kinetics of chemical reactions and protein folding. Another advantage is its ability to induce cell death and oxidative stress, which makes it useful for studying the mechanisms of action of anticancer and antimicrobial agents. One limitation is its potential toxicity, which can affect the viability of cells and tissues. Another limitation is its sensitivity to light and other environmental factors, which can affect its stability and activity.

Future Directions

There are several future directions for the use of 5,5'-Diamino-2,2'-dimethylazobenzene in scientific research. One direction is the development of new photosensitizers based on this compound for use in PDT. Another direction is the use of this compound as a chromophore in new spectroscopic techniques for studying protein dynamics and interactions. Another direction is the development of new synthetic methods for the preparation of this compound and its derivatives. Finally, the use of this compound in combination with other agents for the treatment of cancer and other diseases is an area of active research.

Synthesis Methods

5,5'-Diamino-2,2'-dimethylazobenzene can be synthesized through the diazotization of 2,4-dimethylaniline followed by coupling with 2,4-diaminotoluene. The reaction can be carried out in the presence of an acid catalyst such as hydrochloric acid and sodium nitrite. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.

Scientific Research Applications

5,5'-Diamino-2,2'-dimethylazobenzene has been widely used in scientific research as a chromophore and a photosensitizer. This compound can absorb light in the visible region and undergo photoisomerization, which can be used to study the kinetics of chemical reactions and protein folding. This compound has also been used as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer and other diseases. In PDT, this compound is activated by light to produce singlet oxygen, which can cause cell death.

properties

CAS RN

138805-29-5

Molecular Formula

C14H16N4

Molecular Weight

240.3 g/mol

IUPAC Name

3-[(5-amino-2-methylphenyl)diazenyl]-4-methylaniline

InChI

InChI=1S/C14H16N4/c1-9-3-5-11(15)7-13(9)17-18-14-8-12(16)6-4-10(14)2/h3-8H,15-16H2,1-2H3

InChI Key

UHOJIEBXMNJROQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N)N=NC2=C(C=CC(=C2)N)C

Canonical SMILES

CC1=C(C=C(C=C1)N)N=NC2=C(C=CC(=C2)N)C

Origin of Product

United States

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